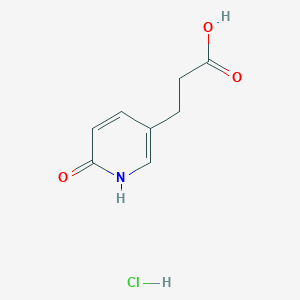
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of pyridine and is characterized by the presence of a propanoic acid group attached to a dihydropyridinyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride typically involves the reaction of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.
Cellular Effects: Affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
- (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
Uniqueness
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability and versatility in chemical synthesis compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC 名称 |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H |
InChI 键 |
MZOVKKFEPYBEHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC=C1CCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


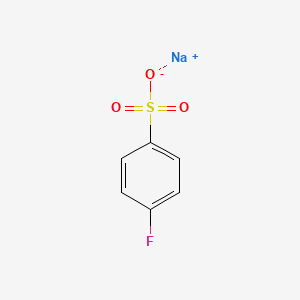
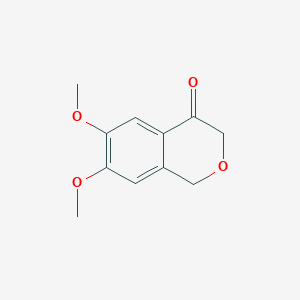
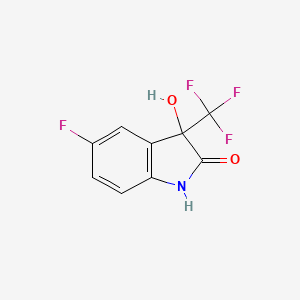
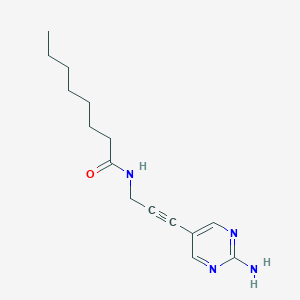
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
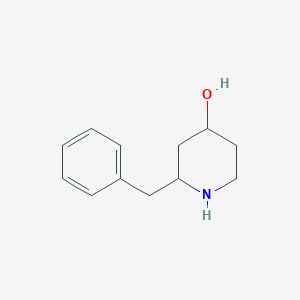
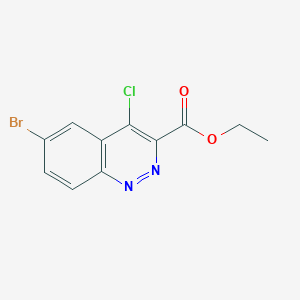
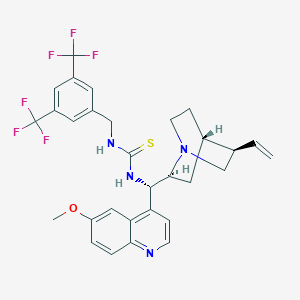
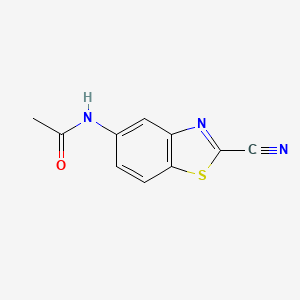


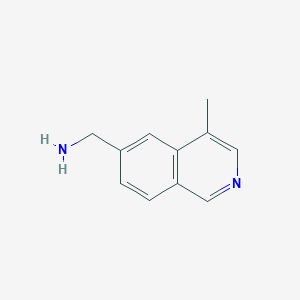
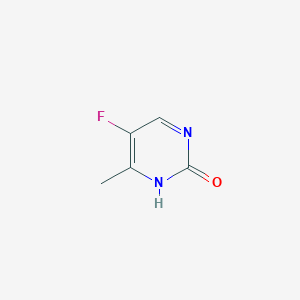
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
